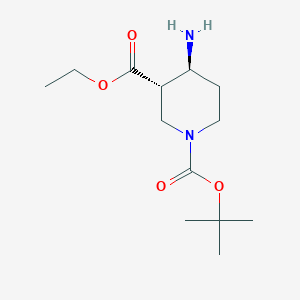(3S,4S)-1-Boc-4-amino-piperidine-3-carboxylic acid ethyl ester
CAS No.:
Cat. No.: VC13766250
Molecular Formula: C13H24N2O4
Molecular Weight: 272.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H24N2O4 |
|---|---|
| Molecular Weight | 272.34 g/mol |
| IUPAC Name | 1-O-tert-butyl 3-O-ethyl (3S,4S)-4-aminopiperidine-1,3-dicarboxylate |
| Standard InChI | InChI=1S/C13H24N2O4/c1-5-18-11(16)9-8-15(7-6-10(9)14)12(17)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3/t9-,10-/m0/s1 |
| Standard InChI Key | ORRVKLSXTZZGJV-UWVGGRQHSA-N |
| Isomeric SMILES | CCOC(=O)[C@H]1CN(CC[C@@H]1N)C(=O)OC(C)(C)C |
| SMILES | CCOC(=O)C1CN(CCC1N)C(=O)OC(C)(C)C |
| Canonical SMILES | CCOC(=O)C1CN(CCC1N)C(=O)OC(C)(C)C |
Introduction
Structural and Chemical Overview
(3S,4S)-1-Boc-4-amino-piperidine-3-carboxylic acid ethyl ester is a chiral piperidine derivative with a stereochemically defined configuration. Its structure includes:
-
Piperidine ring: A six-membered saturated amine ring.
-
Boc-protected amino group: A tert-butoxycarbonyl (Boc) moiety at position 4, serving as a temporary protective group for the amine.
-
Ethyl ester: An ethyl ester group at position 3, derived from carboxylic acid esterification.
-
Stereochemistry: Absolute configurations (3S,4S) at the chiral centers, critical for biological activity and synthetic utility .
Molecular Formula: C₁₃H₂₄N₂O₄
Molecular Weight: 272.34 g/mol
CAS Number: 2602442-14-6 (reported for a related stereoisomer) ; 864853-17-8 (specific to (3S,4S)) .
Synthetic Pathways
Key Steps in Synthesis
-
Piperidine Ring Formation:
-
Introduction of Functional Groups:
-
Stereochemical Control:
Physical and Chemical Properties
Key Observations:
-
The Boc group enhances solubility in organic solvents (e.g., dichloromethane, THF) but reduces water solubility .
-
The ethyl ester improves lipophilicity, aiding membrane permeability in biological systems.
Applications in Medicinal Chemistry
Role as a Synthetic Intermediate
-
Protease Inhibitors:
-
CNS Drug Development:
-
Solid-Phase Synthesis:
Case Study: Renin Inhibitor Development
| Parameter | Compound 31 (from ) | Analog (from ) |
|---|---|---|
| IC₅₀ (Human Renin) | 3 nM | 3,000 nM |
| Oral Bioavailability | 60% (rat) | <10% |
| Selectivity | >30 μM (off-target proteases) | >30 μM |
Mechanism:
-
The piperidine scaffold mimics the transition state of peptide substrates, while the Boc group modulates binding affinity .
Stereochemical and Stereoisomeric Considerations
Importance of (3S,4S) Configuration
-
Biological Activity: The (3S,4S) stereoisomer exhibits superior binding to renin compared to (3R,4R) or meso forms .
-
Synthetic Challenges:
Comparative Analysis of Stereoisomers
| Parameter | (3S,4S) | (3R,4R) |
|---|---|---|
| CAS Number | 864853-17-8 | 2891581-10-3 (HCl salt) |
| Efficacy | High (renin inhibition) | Moderate |
| Synthetic Complexity | Moderate | Moderate |
| Hazard | Classification | Precautions |
|---|---|---|
| Skin Irritation | Category 2 | Wear gloves; wash thoroughly |
| Eye Irritation | Category 2A | Use goggles; rinse with water |
| Respiratory Toxicity | Specific organ toxicity (Category 3) | Avoid inhalation; use fume hood |
Storage:
Research Gaps and Future Directions
-
Optimization of Synthesis:
-
Biological Profiling:
-
Catalytic Asymmetric Synthesis:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume